Boron, (3-chlorobenzenamine-kappaN)trifluoro-, (T-4)-
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Overview
Description
3-chloroaniline; trifluoroborane: is a compound that combines the properties of 3-chloroaniline and trifluoroborane 3-chloroaniline is an aromatic amine with a chlorine atom attached to the benzene ring, while trifluoroborane is a boron compound with three fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions:
3-chloroaniline: can be synthesized through the reduction of 3-chloronitrobenzene using hydrogenation processes.
Trifluoroborane: can be prepared by reacting boron trifluoride with a suitable reducing agent, such as lithium aluminum hydride, under controlled conditions.
Industrial Production Methods:
3-chloroaniline: is industrially produced by the catalytic hydrogenation of 3-chloronitrobenzene.
Trifluoroborane: is produced by the reaction of boron trifluoride with reducing agents in large-scale chemical reactors.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction of 3-chloroaniline can lead to the formation of 3-chlorocyclohexylamine.
Substitution: 3-chloroaniline can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products:
Oxidation: Quinones and nitroso compounds.
Reduction: 3-chlorocyclohexylamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.
Biology:
Bioremediation: 3-chloroaniline is used in bioremediation processes to degrade environmental pollutants.
Medicine:
Industry:
Dyes and Pigments: 3-chloroaniline is used in the production of azo dyes and pigments.
Agrochemicals: It is used in the synthesis of herbicides and insecticides.
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
Dichloroaniline: Similar to 3-chloroaniline but with two chlorine atoms on the benzene ring.
Fluoroaniline: Aniline with fluorine substituents instead of chlorine.
Uniqueness:
Properties
CAS No. |
23453-39-6 |
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Molecular Formula |
C6H6BClF3N |
Molecular Weight |
195.38 g/mol |
IUPAC Name |
3-chloroaniline;trifluoroborane |
InChI |
InChI=1S/C6H6ClN.BF3/c7-5-2-1-3-6(8)4-5;2-1(3)4/h1-4H,8H2; |
InChI Key |
CNIMITAIGXQQGX-UHFFFAOYSA-N |
Canonical SMILES |
B(F)(F)F.C1=CC(=CC(=C1)Cl)N |
Origin of Product |
United States |
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